N-(4-bromophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide
Overview
Description
N-(4-bromophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C14H18BrNO2 and its molecular weight is 312.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.05209 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Practical Synthesis of CCR5 Antagonists : A practical method for synthesizing orally active CCR5 antagonists involving N-(4-bromophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide derivatives has been developed. This involves esterification, intramolecular Claisen type reaction, and Suzuki−Miyaura reaction, establishing a new, inexpensive method without the need for chromatographic purification (Ikemoto et al., 2005).
Intermolecular Interactions in Antipyrine-like Derivatives : The synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives have been reported, highlighting the stabilization of molecular structures through hydrogen bonds and π-interactions. This research contributes to understanding the solid-state structures and energetic contributions of similar compounds (Saeed et al., 2020).
Applications in Material Science
- Polyamide and Polyimide Synthesis : Research into rigid-rod polyamides and polyimides derived from related compounds emphasizes the preparation of materials with excellent thermooxidative stability. These materials are characterized by inherent viscosity, FT-IR, NMR, and various thermal analyses, showing potential applications in high-performance polymers (Spiliopoulos et al., 1998).
Catalytic and Chemical Process Development
- Enhanced Brightness Emission-tuned Nanoparticles : Utilizing heterodifunctional polyfluorene building blocks, including derivatives of this compound, for the synthesis of nanoparticles with adjustable molecular weights. These nanoparticles exhibit bright fluorescence emissions, potentially applicable in materials science and bioimaging (Fischer et al., 2013).
Corrosion Inhibition
- Corrosion Inhibition Efficiency : Schiff surfactants derived from the compound have shown excellent corrosion inhibition on carbon steel in hydrochloric acid solutions, indicating potential applications in industrial corrosion protection. The adsorption behavior of these surfactants suggests a chemical adsorption mechanism, underlining their utility in corrosion inhibition studies (Tawfik, 2015).
Properties
IUPAC Name |
N-(4-bromophenyl)-2,2-dimethyloxane-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2)9-10(7-8-18-14)13(17)16-12-5-3-11(15)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSZPNMSCCQTBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)NC2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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